molecular formula C14H24N2O3 B1386918 tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1031927-12-4

tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No. B1386918
M. Wt: 268.35 g/mol
InChI Key: DMVDIODCUUAZDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (TBO) is a versatile organic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biological research. It is a spirocyclic compound that contains both an oxo and a carboxylate group, and is used as a building block for the synthesis of a variety of compounds, including drugs and other biologically active molecules. TBO is also used as a reagent in various chemical reactions, and as a catalyst for the synthesis of polymers and other materials.

Scientific Research Applications

Biological Activity and Synthesis

1,9-Diazaspiro[5.5]undecanes, including variants with arenes, heteroarenes, and a carbonyl group at position 2, have been extensively studied for their biological activities. These compounds have potential applications in treating obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).

Synthesis Techniques

Efficient methods for synthesizing both enantiomers of a spirodiamine diester derived from aspartic acid have been developed, showcasing the versatility and adaptability of this compound in chemical synthesis (Almond-Thynne et al., 2018).

Antihypertensive Applications

Specific 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have shown significant antihypertensive effects in studies, especially the 9-(2-indol-3-ylethyl) series, demonstrating the compound's potential in cardiovascular medicine (Clark et al., 1983).

Divergent Synthesis

A divergent synthesis approach for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones has been achieved, highlighting the compound's applicability in creating diverse chemical structures (Yang et al., 2008).

Novel Compound Synthesis

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides a platform for exploring chemical spaces complementary to piperidine ring systems, indicating the broad potential of such compounds in drug discovery (Meyers et al., 2009).

Chemokine-Mediated Disease Treatment

3,9-Diazaspiro[5.5]undecane derivatives have been identified as CCR8 antagonists, useful in treating chemokine-mediated diseases, particularly respiratory diseases like asthma and chronic obstructive pulmonary disease (Norman, 2007).

Trifluoromethylated Spirocycles

The synthesis of trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes showcases the compound's utility in generating structurally novel and potentially bioactive molecules (Li et al., 2014).

Solid-Phase Synthesis

The microwave-assisted solid-phase synthesis of diazaspirocycles demonstrates an efficient method for constructing these complex structures, potentially useful in drug development (Macleod et al., 2006).

CCR5 Antagonists

3,9-Diazaspiro[5.5]undecane derivatives have been developed as CCR5 antagonists with potential applications in antiviral therapies, showcasing their role in infectious disease management (Yang et al., 2009).

Drug Discovery Scaffolds

The synthesis of novel spiro scaffolds for drug discovery illustrates the versatility of diazaspirocycles in medicinal chemistry, offering new avenues for therapeutic development (Jenkins et al., 2009).

properties

IUPAC Name

tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-7-14(8-10-16)6-4-5-11(17)15-14/h4-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVDIODCUUAZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCC(=O)N2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657021
Record name tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

CAS RN

1031927-12-4
Record name tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 2
tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 3
tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 4
tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 5
tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 6
tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate

Citations

For This Compound
1
Citations
C Betschart, S Hintermann, D Behnke… - Journal of medicinal …, 2013 - ACS Publications
Dual orexin receptor (OXR) antagonists (DORAs) such as almorexant, 1 (SB-649868), or suvorexant have shown promise for the treatment of insomnias and sleep disorders in several …
Number of citations: 90 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.